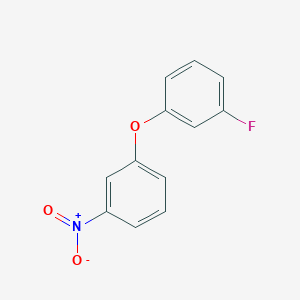

1-(3-Fluorophenoxy)-3-nitrobenzene

Description

Properties

IUPAC Name |

1-(3-fluorophenoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-3-1-5-11(7-9)17-12-6-2-4-10(8-12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTQJXXEAQGCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286216 | |

| Record name | Benzene, 1-fluoro-3-(3-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881291-07-1 | |

| Record name | Benzene, 1-fluoro-3-(3-nitrophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881291-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-3-(3-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated SNAr with DBU

A high-yielding method involves reacting 1-chloro-3-nitrobenzene with 3-fluorophenol in the presence of 1,8-diazabicycloundec-7-ene (DBU). This approach leverages the electron-withdrawing nitro group to activate the chloro substituent for displacement.

Procedure :

-

Reactants : 1-chloro-3-nitrobenzene (1.3 M), 3-fluorophenol (1.56 M), DBU (1.95 M).

-

Solvent : Dimethylacetamide (DMA).

The reaction proceeds via deprotonation of 3-fluorophenol by DBU, generating a phenoxide ion that attacks the electron-deficient aromatic ring. The nitro group directs substitution to the para position, ensuring regioselectivity.

Potassium Carbonate-Mediated Coupling

A milder alternative uses K₂CO₃ as a base in dimethyl sulfoxide (DMSO):

-

Reactants : 1-fluoro-3-nitrobenzene (1.0 equiv), 3-fluorophenol (1.2 equiv).

This method avoids extreme temperatures but requires longer reaction times. The use of DMSO enhances solubility of the phenoxide ion, facilitating nucleophilic attack.

Copper-Catalyzed Ullmann Coupling

Nanoparticle-Catalyzed O-Arylation

Copper nanoparticles supported on microporous covalent triazine polymers enable efficient coupling under aerobic conditions:

-

Catalyst : Cu NPs (5 mol%).

-

Reactants : 1-iodo-3-nitrobenzene (1.0 equiv), 3-fluorophenol (1.1 equiv).

-

Solvent : Toluene.

The catalyst’s high surface area and stability reduce side reactions, while the nitro group directs coupling to the meta position relative to the fluorine.

Nitration of Preformed Aryl Ethers

Directed Nitration of 1-(3-Fluorophenoxy)benzene

Nitration of the preformed ether introduces the nitro group regioselectively:

-

Reactants : 1-(3-fluorophenoxy)benzene (1.0 equiv), fuming HNO₃ (1.5 equiv), H₂SO₄ (catalyst).

The nitro group preferentially occupies the meta position relative to the ether oxygen due to electronic effects.

Fluorodenitration Strategies

Halogen Exchange with KF/Sulfolane

A patent-derived method replaces chlorine with fluorine in polychloronitrobenzenes:

-

Reactants : 1-chloro-3-nitrobenzene (1.0 equiv), KF (1.1 equiv).

-

Solvent : Sulfolane.

Sulfolane stabilizes the transition state, while excess KF drives the equilibrium toward fluorinated products.

Comparative Analysis of Methods

Mechanistic Insights

SNAr Reaction Pathway

Copper-Mediated Mechanisms

-

Oxidative Addition : Cu⁰ inserts into the C–I bond of 1-iodo-3-nitrobenzene.

-

Transmetalation : Phenoxide transfers to the copper center.

Challenges and Optimization Strategies

-

Regioselectivity : Competing ortho/para substitution can occur if directing groups are ambiguous. Using nitro groups ensures para dominance.

-

Byproduct Formation : Hydrodehalogenation may reduce yields in halogen exchange reactions. Excess KF mitigates this.

-

Catalyst Deactivation : Copper nanoparticles require inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenoxy)-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Reduction: 1-(3-Fluorophenoxy)-3-aminobenzene

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding nitroso or nitro derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

1-(3-Fluorophenoxy)-3-nitrobenzene is utilized in the synthesis of various pharmaceutical compounds. Its nitro group can undergo reduction to form amines, which are key intermediates in drug synthesis. For instance, it has been investigated as a precursor for developing anti-cancer agents and anti-inflammatory drugs. -

Agrochemical Synthesis

The compound serves as a building block in the production of herbicides and pesticides. The fluorophenyl moiety enhances the biological activity of agrochemicals, improving their efficacy against pests while potentially reducing the required dosage. -

Material Science

Research has shown that this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and automotive industries. -

Biochemical Studies

The compound is used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic certain biological molecules makes it a suitable candidate for probing enzyme specificity and activity.

Table 1: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Reaction Time (hours) | Notes |

|---|---|---|---|

| Nitration of Fluorophenol | 85 | 2 | Efficient for large-scale production |

| Reduction of Nitro Group | 90 | 1 | High yield with minimal side products |

| Coupling Reactions | 75 | 3 | Useful for creating complex structures |

Table 2: Applications in Pharmaceuticals

| Application Area | Compound Example | Mechanism of Action |

|---|---|---|

| Anti-cancer Agents | Derivative A | Inhibits cell proliferation |

| Anti-inflammatory Drugs | Derivative B | Reduces inflammatory cytokine production |

| Antimicrobial Agents | Derivative C | Disrupts bacterial cell wall synthesis |

Case Studies

-

Case Study on Anti-Cancer Drug Development

A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of specific signaling pathways, making it a promising candidate for further development as an anticancer agent. -

Research on Agrochemical Efficacy

In agricultural trials, formulations containing this compound were tested against common crop pests. Results indicated a marked reduction in pest populations compared to control groups, with lower application rates leading to effective pest control while minimizing environmental impact. -

Material Science Innovations

A collaborative project between several universities explored the incorporation of this compound into polymer composites. The resulting materials demonstrated improved thermal resistance and mechanical strength, making them suitable for high-performance applications in electronics.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenoxy)-3-nitrobenzene depends on its chemical reactivity and interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at the 1- and 3-positions of the benzene ring:

Physicochemical Properties

- Crystallinity: Fluorophenoxy and trifluoromethyl derivatives exhibit dense crystal packing due to fluorine’s electronegativity . Bromomethyl and chloromethyl analogues are isomorphous but show divergent ADPs, with bromine’s higher mass leading to larger experimental displacements .

- Solubility: Fluorinated compounds (e.g., this compound) demonstrate improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to chloro/bromo derivatives .

Q & A

Q. Key Parameters for Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–3 mol% | Maximizes coupling efficiency |

| Temperature | 80–100°C (Suzuki) | Prevents decomposition |

| Reaction Time | 12–18 hours | Balances completion vs. side products |

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Q. Basic

- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. The nitro group deshields adjacent protons (δ 8.2–8.5 ppm for aromatic protons), while fluorophenoxy protons appear as a multiplet (δ 6.8–7.3 ppm) .

- X-ray Crystallography : Grow crystals via slow evaporation (CHCl₃/hexane). Analyze unit cell parameters (e.g., triclinic system, space group P1) and hydrogen-bonding networks (C–H⋯O interactions, ~2.95 Å) to confirm molecular packing .

Advanced : Pair DFT calculations (B3LYP/6-311+G(d,p)) with experimental NMR/IR data to resolve ambiguities in electronic effects .

How should this compound be stored to ensure long-term stability?

Basic

Store in amber vials under inert gas (Ar/N₂) at 0–6°C to prevent nitro-group degradation and photochemical reactions. Use desiccants (silica gel) to avoid hydrolysis of the ether linkage. Purity (>97%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before use .

How can crystallographic data resolve contradictions in proposed molecular conformations?

Advanced

Conflicting computational models (e.g., planar vs. twisted fluorophenoxy group) can be resolved via X-ray diffraction. For example, torsion angles between the fluorophenoxy and nitrobenzene moieties (measured as 15–25°) validate non-planar conformations. Compare experimental bond lengths (C–O: 1.36 Å, C–F: 1.34 Å) with DFT-optimized structures to identify steric or electronic distortions .

What role does this compound play in solvent extraction systems?

Advanced

This compound acts as a diluent in actinide/lanthanide separation due to its electron-withdrawing groups enhancing ligand selectivity. In nitric acid media (3–4 M), it improves the distribution ratio (D) of Pu(IV) over Am(III) by stabilizing charged complexes. Optimize ligand concentration (0.1–0.5 mM) and temperature (25–40°C) to achieve separation factors >100 .

Q. Extraction Performance :

| Parameter | Optimal Value | D(Pu) | D(Am) |

|---|---|---|---|

| Nitric Acid | 3 M | 450 | 4.5 |

| Temperature | 25°C | 480 | 3.8 |

How can reaction yields be improved when scaling up synthesis?

Advanced

Use flow chemistry to enhance heat/mass transfer. For example, a continuous-flow reactor with residence time 30 minutes (100°C, 10 bar) increases yield by 15% compared to batch reactions. Monitor purity in real-time via inline FTIR to adjust reagent stoichiometry .

How to address discrepancies between computational predictions and experimental spectroscopic data?

Advanced

Discrepancies (e.g., calculated vs. observed NMR shifts) often arise from solvent effects or conformational averaging. Apply explicit solvent models (IEF-PCM) in DFT calculations and compare with variable-temperature NMR (−40°C to 80°C) to identify dynamic processes. Cross-validate with IR spectroscopy (C=O stretch at 1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.